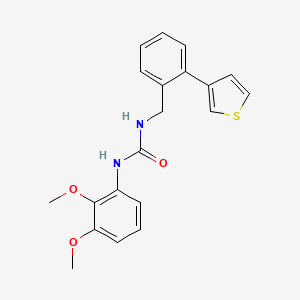
1-(2,3-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea group attached to a 2,3-dimethoxyphenyl moiety and a 2-(thiophen-3-yl)benzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea typically involves the reaction of 2,3-dimethoxyaniline with 2-(thiophen-3-yl)benzyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
化学反应分析
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products formed are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, where the urea group may be converted to an amine.
Substitution: The major products are substituted derivatives where the urea group is replaced by the nucleophile.
科学研究应用
1-(2,3-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
Industrial Applications: It is used in the synthesis of other complex molecules and as a precursor in various chemical reactions.
作用机制
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-(2,3-Dimethoxyphenyl)-3-(2-(thiophen-2-yl)benzyl)urea: Similar structure but with a thiophen-2-yl group instead of thiophen-3-yl.
1-(2,3-Dimethoxyphenyl)-3-(2-(furan-3-yl)benzyl)urea: Similar structure but with a furan-3-yl group instead of thiophen-3-yl.
1-(2,3-Dimethoxyphenyl)-3-(2-(pyridin-3-yl)benzyl)urea: Similar structure but with a pyridin-3-yl group instead of thiophen-3-yl.
Uniqueness
1-(2,3-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea is unique due to the specific combination of the 2,3-dimethoxyphenyl and 2-(thiophen-3-yl)benzyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the thiophen-3-yl group, in particular, can influence the compound’s reactivity and interaction with biological targets.
属性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-24-18-9-5-8-17(19(18)25-2)22-20(23)21-12-14-6-3-4-7-16(14)15-10-11-26-13-15/h3-11,13H,12H2,1-2H3,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNJLZLSOLGRSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
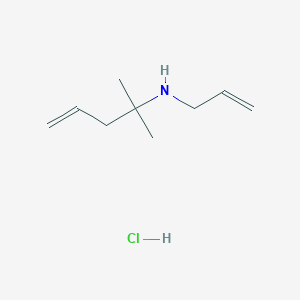
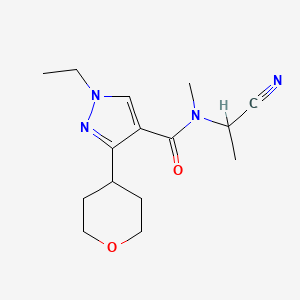
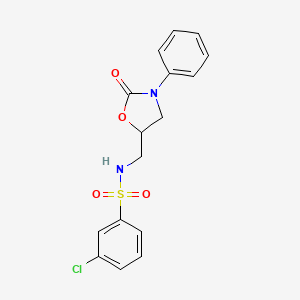
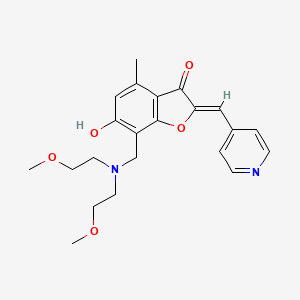
![4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2419398.png)
![(3Z)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2419399.png)
![N-[(cyclohexylcarbamothioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2419400.png)
![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)
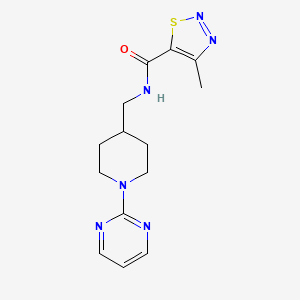
![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/new.no-structure.jpg)
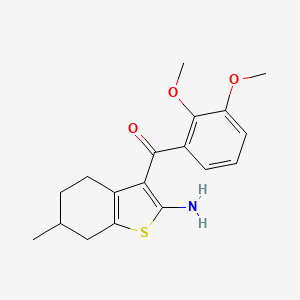
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2419411.png)
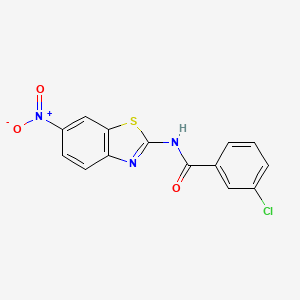
![(4-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2419417.png)
